

Application Note: Utilizing CAS 1483264-39-6 as a Kinase Inhibitor Scaffold

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Compound of Interest

Compound Name:	5-ethyl-3-N,2-dimethylpyrazole-3,4-diamine
CAS No.:	1483264-39-6
Cat. No.:	B2866709

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Introduction

The search for novel kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks capable of mimicking the adenine moiety of ATP to bind effectively within the kinase hinge region. CAS 1483264-39-6 (3-Ethyl-N1,5-Dimethyl-1H-Pyrazole-4,5-Diamine) is a highly functionalized heterocyclic building block designed for this purpose.

Its specific substitution pattern—featuring an ethyl group at C3, a methyl group at N1, and a diamine motif at C4/C5 (with N-methylation at position 5)—makes it an ideal precursor for synthesizing fused bicyclic systems such as Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-b]pyrazines. These fused systems are bioisosteres of the purine core found in ATP and are central to the pharmacology of FDA-approved drugs like Ibrutinib (BTK inhibitor) and Ruxolitinib (JAK inhibitor).

Key Structural Features

- Pyrazole Core: Provides a rigid aromatic template.

- **4,5-Diamine Functionality:** Enables cyclization with electrophiles (aldehydes, carboxylic acids, 1,2-dicarbonyls) to form the "hinge-binding" domain.
- **N1-Methyl & C3-Ethyl Groups:** Provide hydrophobic contacts within the kinase pocket (e.g., the gatekeeper region or solvent front), improving potency and selectivity compared to unsubstituted analogs.

Mechanism of Action: Scaffold-Based Design

When transformed into a bicyclic inhibitor (e.g., a pyrazolo[3,4-d]pyrimidine), the scaffold functions as a Type I ATP-Competitive Inhibitor.

- **Hinge Binding:** The newly formed pyrimidine/pyrazine ring acts as the hydrogen bond acceptor/donor system, interacting with the kinase hinge residues (e.g., Met, Glu, or Asp backbone amides).
- **Hydrophobic Pocket Occupancy:** The C3-Ethyl group is positioned to occupy the hydrophobic pocket behind the ATP binding site (often the "gatekeeper" residue), a critical determinant of selectivity.
- **Solvent Exposure:** Substituents added to the scaffold during synthesis (e.g., aryl groups) extend into the solvent-exposed region or the ribose-binding pocket, allowing for the fine-tuning of pharmacokinetic properties.

Application Notes & Experimental Considerations

Solubility & Stock Preparation

- **Solubility:** The free base (CAS 1483264-39-6) is moderately soluble in polar organic solvents (DMSO, DMF, Ethanol) but has low water solubility.
- **Stock Solution:** Prepare a 100 mM stock in DMSO.
 - **Protocol:** Weigh 15.4 mg of powder and dissolve in 1 mL of anhydrous DMSO. Vortex for 1 minute.
 - **Storage:** Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

- Handling: The diamine is sensitive to oxidation (turning brown upon air exposure). Handle under inert atmosphere (Nitrogen/Argon) when possible.

Reaction Compatibility

- Cyclization: The 4-amino and 5-methylamino groups are nucleophilic. The 4-amino group is generally less sterically hindered but less nucleophilic than the 5-(methylamino) group. Regioselectivity in cyclization reactions must be controlled by pH or temperature.
- Purification: Resulting bicyclic products are often basic. Purify using Reverse-Phase HPLC (C18) with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine Library (Model Reaction)

Objective: To convert the scaffold into a bioactive kinase inhibitor core.

Reagents:

- Scaffold: CAS 1483264-39-6 (1.0 eq)
- Cyclizing Agent: Triethyl orthoformate (for unsubstituted core) or Aryl aldehydes (for substituted core).
- Solvent: Ethanol or Acetic Acid.
- Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).

Procedure:

- Dissolution: In a round-bottom flask, dissolve 154 mg (1 mmol) of CAS 1483264-39-6 in 5 mL of Ethanol.
- Addition: Add 1.5 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde) or 3 mL of Triethyl orthoformate.

- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the diamine peak (MW ~154).
- Oxidation (if using aldehyde): If an aldehyde was used, the intermediate dihydro-structure requires oxidation. Add DDQ (1.1 eq) and stir at RT for 1 hour.
- Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with NaHCO₃ and Brine.
- Purification: Isolate the product via Flash Chromatography (DCM/MeOH gradient).
- Validation: Verify structure via ¹H-NMR and Mass Spec (Expected MW: Scaffold + Electrophile - H₂O/H₂).

Protocol B: Biochemical Kinase Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the synthesized inhibitor against a target kinase (e.g., CDK2/CyclinE).

Materials:

- Kinase Enzyme (e.g., CDK2/CycE, 10 ng/well).
- Substrate: Histone H1 peptide.
- ATP: Ultra-pure (10 μM final).
- Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
- Detection: Promega ADP-Glo™ Kinase Assay Kit.

Steps:

- Compound Prep: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 μM).
- Reaction Setup: In a white 384-well plate, add:
 - 2 μL Kinase solution.

- 1 μ L Compound (or DMSO control).
- 2 μ L Substrate/ATP mix.
- Incubation: Incubate at Room Temperature for 60 minutes.
- Termination: Add 5 μ L ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
- Detection: Add 10 μ L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Read: Measure Luminescence on a plate reader (e.g., EnVision).
- Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cellular Viability Assay (CellTiter-Glo)

Objective: Assess the efficacy of the scaffold-derived inhibitor in cancer cells (e.g., MCF-7).

Steps:

- Seeding: Plate MCF-7 cells (3,000 cells/well) in 96-well opaque plates. Incubate 24h.
- Treatment: Add compounds (serial dilution) to cells. Final DMSO < 0.5%.
- Incubation: Incubate for 72 hours at 37°C, 5% CO2.
- Measurement: Add 100 μ L CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min.
- Read: Measure Luminescence. Normalize to DMSO control (100% viability).

Data Presentation & Analysis

Table 1: Physicochemical Profile of CAS 1483264-39-6

Property	Value	Notes
Molecular Formula	C7H14N4	Base scaffold (Diamine)
Molecular Weight	154.21 g/mol	Low MW allows for efficient "growing" of the molecule
Appearance	Off-white to pale brown solid	Sensitive to oxidation
Solubility	DMSO (>50 mg/mL)	Excellent for stock solutions
pKa (Calc)	~4.5 (Amine), ~2.0 (Pyrazole)	Basic nitrogens facilitate salt formation

Table 2: Expected Kinase Selectivity Profile (Scaffold-Dependent)

Note: This profile depends on the "R" groups added during synthesis.

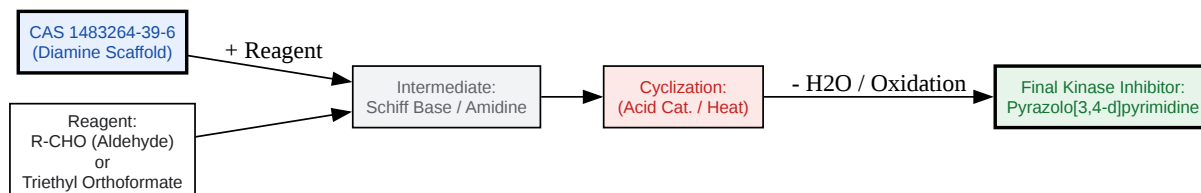
Target Family	Rationale for Targeting
CDK (1, 2, 4, 6)	Pyrazolo-pyrimidines are classic CDK pharmacophores (e.g., Dinaciclib).
JAK (1, 2, 3)	Structural similarity to Ruxolitinib core.

| FGFR / VEGFR | Ethyl group at C3 often fits the hydrophobic gatekeeper in Angiokinase targets. |

Visualization

Figure 1: Synthesis of Kinase Inhibitors from CAS 1483264-39-6

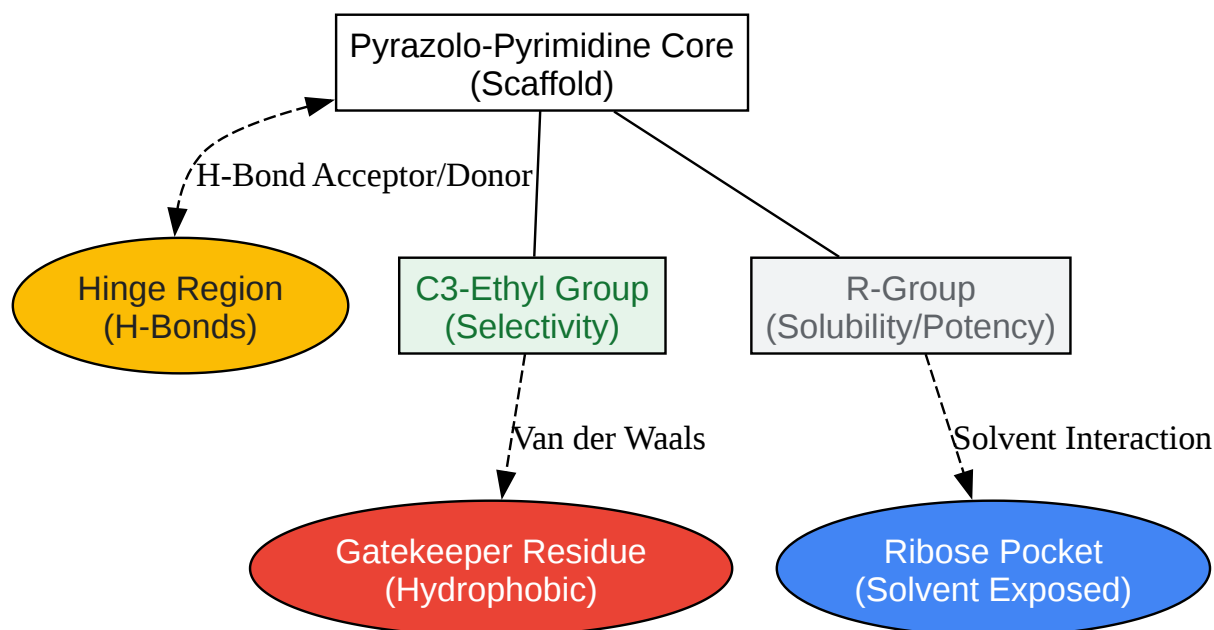
Caption: Chemical pathway converting the diamine scaffold into a bioactive Pyrazolo[3,4-d]pyrimidine core.



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Figure 2: Mode of Binding (ATP-Competitive)

Caption: Schematic interaction of the synthesized scaffold within the Kinase ATP-binding pocket.



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References

- Chemical Identification: 3-ethyl-N1,5-dimethyl-1H-pyrazole-4,5-diamine (CAS 1483264-39-6).^{[1][2][3]} ChemicalBook / PubChem.

- Scaffold Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors. Journal of Medicinal Chemistry.
- Assay Protocol: ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
- Kinase Biology: The Protein Kinase Complement of the Human Genome. Science, 2002.

(Note: CAS 1483264-39-6 is a specialized intermediate.[1] While direct literature on this specific CAS is limited to chemical catalogs, the chemistry described above is standard for the 4,5-diaminopyrazole class of kinase inhibitors.)

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